Merimepodib
Descripción general
Descripción
Merimepodib, also known as VX-497, is a drug that acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is required for the synthesis of nucleotide bases containing guanine. By inhibiting this enzyme, Merimepodib consequently inhibits the synthesis of DNA and RNA, resulting in antiviral and immunosuppressive effects .
Molecular Structure Analysis
Merimepodib has a molecular formula of C23H24N4O6 and a molar mass of 452.46 g/mol . The structure includes a 3-methoxy-4-(1,3-oxazol-5-yl)phenyl group, a carbamoylamino group, and a tetrahydrofuran-3-yl group .Chemical Reactions Analysis
Merimepodib acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is required for the synthesis of nucleotide bases containing guanine. This inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis .Aplicaciones Científicas De Investigación
Antiviral Research Against SARS-CoV-2
Merimepodib has shown promise as an investigational antiviral drug, particularly in the fight against COVID-19. It acts as a noncompetitive inhibitor of inosine-5’-monophosphate dehydrogenase (IMPDH), which is crucial for viral replication. Studies have demonstrated that Merimepodib can suppress SARS-CoV-2 replication in vitro, with significant reductions in viral titers after pretreatment of cells .
Broad-Spectrum Antiviral Activity
Beyond SARS-CoV-2, Merimepodib has been tested against a variety of emerging RNA viruses, including Zika, Ebola, Lassa, Junin, and chikungunya viruses. Its mechanism of action through IMPDH inhibition makes it a versatile candidate for broad-spectrum antiviral research .
Potential Combination Therapies
Research suggests that Merimepodib can be used in combination with other antivirals such as ribavirin and favipiravir to enhance the suppression of virus production. This opens up avenues for combination therapies that could be more effective than monotherapy approaches .
Immunomodulatory Effects
Due to its impact on nucleotide synthesis, Merimepodib also has immunosuppressive effects. This property could be beneficial in conditions where modulation of the immune response is necessary, such as autoimmune diseases or in organ transplantation .
Hepatitis C Treatment
Merimepodib has been tested against hepatitis C virus (HCV) in patients. Its antiviral activity against HCV highlights its potential application in treating chronic viral infections that affect the liver .
Emerging Viral Pathogens
The ability of Merimepodib to inhibit the replication of emerging viral pathogens positions it as a valuable tool in the preparedness and response to future viral outbreaks. Its efficacy against viruses like Zika, which has been linked to severe birth defects, underscores its importance in public health research .
Mecanismo De Acción
Target of Action
Merimepodib, also known as VX-497, primarily targets the enzyme Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the synthesis of nucleotide bases containing guanine .
Mode of Action
Merimepodib acts as a noncompetitive inhibitor of IMPDH . By inhibiting IMPDH, Merimepodib reduces the intracellular concentration of guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis .
Biochemical Pathways
The inhibition of IMPDH disrupts the synthesis of DNA and RNA, leading to antiviral and immunosuppressive effects . This disruption affects the proliferation of primary human, mouse, rat, and dog lymphocytes .
Pharmacokinetics
, it is known that the drug is orally bioavailable.
Result of Action
The molecular and cellular effects of Merimepodib’s action include direct antiviral activity and an impact on the immune response by acting on lymphocyte migration and proliferation . This makes Merimepodib a potential treatment for diseases that involve both viral proliferation and inflammation, such as Hepatitis C Virus (HCV) infection .
Safety and Hazards
Propiedades
IUPAC Name |
[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUGFODGPKTDW-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173639 | |
Record name | Merimepodib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis. | |
Record name | Merimepodib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04862 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Merimepodib | |
CAS RN |
198821-22-6 | |
Record name | Merimepodib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Merimepodib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merimepodib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04862 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Merimepodib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERIMEPODIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.